![molecular formula C20H23BN2O4S B1452549 4-(4,4,5,5-四甲基-1,3,2-二氧杂环戊硼烷-2-基)-1-甲苯磺酰基-1H-吡咯并[2,3-b]吡啶 CAS No. 916176-50-6](/img/structure/B1452549.png)
4-(4,4,5,5-四甲基-1,3,2-二氧杂环戊硼烷-2-基)-1-甲苯磺酰基-1H-吡咯并[2,3-b]吡啶
描述
Chemical Reactions Analysis
The presence of the tetramethyl-1,3,2-dioxaborolane group suggests that this compound could participate in Suzuki-Miyaura cross-coupling reactions . The tosyl group is a good leaving group, suggesting that this compound could undergo nucleophilic substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, compounds with similar structures are often solid at room temperature . The compound is likely to be air sensitive and should be stored under inert gas .科学研究应用
有机合成
该化合物是有机合成中的重要试剂,特别是在铃木偶联反应中 。它是一种硼酸酯,是形成碳-碳键的关键组成部分。该应用对于构建复杂的的有机分子至关重要,包括药物和聚合物。
药物发现
在药物发现领域,该分子用于合成潜在的药物化合物 。其结构对于开发JAK2抑制剂至关重要,这些抑制剂有望用于治疗骨髓增殖性疾病。
材料科学
该化合物的硼酸酯基团在合成新型共聚物中发挥着重要作用 。这些材料具有独特的的光学和电化学性质,使其适用于电子和光子学领域的先进应用。
催化
作为配体,该化合物可以增强化学反应中使用的催化剂的活性 。它与金属配位的能力可以导致更有效和选择性的催化过程,这对工业化学有利。
生物学研究
在生物学研究中,该化合物的衍生物用于研究蛋白质相互作用和酶活性 。其修饰可以模拟天然底物,使研究人员能够探测生物途径并识别潜在的治疗靶点。
纳米技术
该化合物的硼酸官能团是创建纳米级自组装材料的关键 。这些材料在创建具有高特异性和灵敏度的纳米器件和传感器方面具有应用。
农业化学
该化合物也因其在开发新型农用化学品方面的用途而受到探索 。其结构灵活性允许创建可以作为除草剂或杀虫剂的化合物,有助于更有效的作物保护策略。
环境科学
最后,该化合物在环境科学中的作用涉及开发用于去除污染物的新型材料 。其化学性质可以被利用来创建过滤或吸附剂,捕获和降解环境污染物。
安全和危害
作用机制
Target of Action
Compounds with similar structures are often used as reagents and catalysts in organic synthesis .
Mode of Action
Similar compounds are known to participate in borylation reactions, where they interact with other molecules to form boronate esters . These reactions often occur in the presence of a palladium catalyst .
Biochemical Pathways
The formation of boronate esters is a key step in many biochemical reactions, including the suzuki-miyaura cross-coupling reaction . This reaction is widely used in organic chemistry to create carbon-carbon bonds, which are fundamental in the structure of many biological molecules.
Pharmacokinetics
Similar compounds are generally soluble in organic solvents such as chloroform, ether, and dichloromethane . They are typically stable under normal conditions but may hydrolyze in a humid environment .
Result of Action
The ability of similar compounds to form boronate esters and participate in cross-coupling reactions can lead to the synthesis of a wide range of organic compounds . These compounds can have various effects depending on their structure and the context in which they are used.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, it is stable under normal conditions but may hydrolyze in a humid environment . The reactions it participates in often require specific conditions, such as the presence of a palladium catalyst . Furthermore, its solubility in organic solvents suggests that it may be less effective in polar environments or in the presence of large amounts of water .
属性
IUPAC Name |
1-(4-methylphenyl)sulfonyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BN2O4S/c1-14-6-8-15(9-7-14)28(24,25)23-13-11-16-17(10-12-22-18(16)23)21-26-19(2,3)20(4,5)27-21/h6-13H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGLJGFMGEOLFQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=CN(C3=NC=C2)S(=O)(=O)C4=CC=C(C=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10677984 | |
| Record name | 1-(4-Methylbenzene-1-sulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10677984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
916176-50-6 | |
| Record name | 1-(4-Methylbenzene-1-sulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10677984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Tosyl-1H-pyrrolo[2,3-B]pyridine-4-boronic acid pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



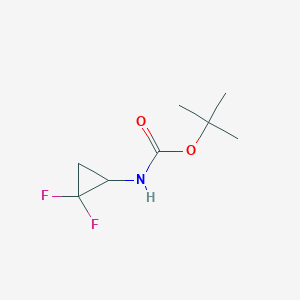

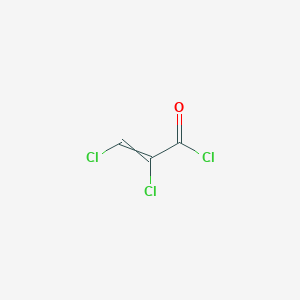
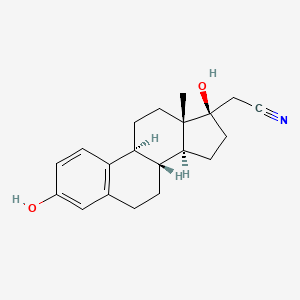
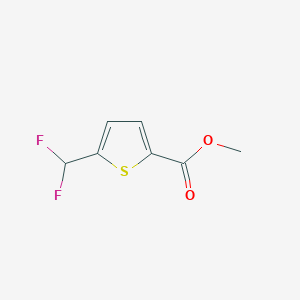
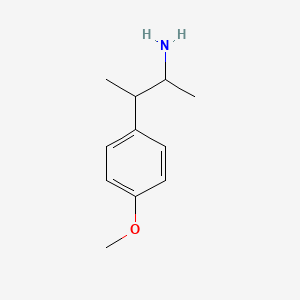
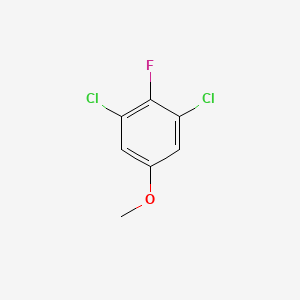
![({4-[(2-Chlorophenyl)methoxy]-3,5-dimethylphenyl}methyl)(methyl)amine hydrochloride](/img/structure/B1452477.png)
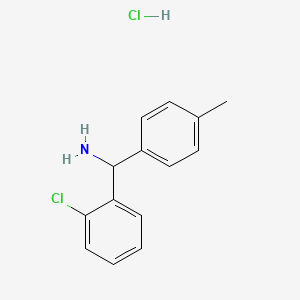
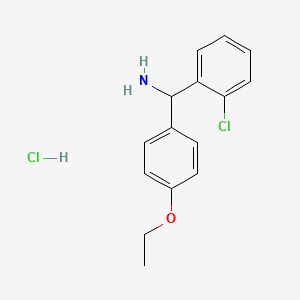



![1-{3-[(4-Chlorophenyl)methoxy]phenyl}piperazine hydrochloride](/img/structure/B1452486.png)